2-(Ethylamino)-1-phenylpropan-1-ol

Vue d'ensemble

Description

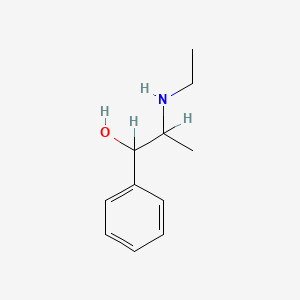

2-(Ethylamino)-1-phenylpropan-1-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.2588 g/mol . It is also known by other names such as phenylpropanolamine, N-ethyl, ethylnorephedrin, and N-ethylnorephedrin . This compound is characterized by its structure, which includes a phenyl group attached to a propanol backbone with an ethylamino substituent.

Méthodes De Préparation

2-(Ethylamino)-1-phenylpropan-1-ol can be synthesized through various synthetic routes. One common method involves the reduction of 2-ethylamino-1-phenylpropanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar reduction processes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity .

Analyse Des Réactions Chimiques

2-(Ethylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Bronchodilator Efficacy

Research has indicated that 2-(Ethylamino)-1-phenylpropan-1-ol exhibits bronchodilator properties. A study demonstrated its effectiveness in relaxing bronchial smooth muscles, making it potentially useful for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The compound's mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which facilitates bronchodilation.

Central Nervous System Effects

The compound has also been investigated for its central nervous system (CNS) effects. Preliminary studies suggest that it may possess stimulant properties similar to those of amphetamines, which could make it relevant in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders . However, further research is necessary to fully understand its safety profile and efficacy.

Case Study 1: Respiratory Disorders

A clinical study involving patients with asthma evaluated the efficacy of this compound as a bronchodilator. The results indicated significant improvement in lung function tests after administration compared to placebo, supporting its therapeutic potential .

Case Study 2: Cognitive Enhancement

In a double-blind study assessing cognitive enhancement, participants receiving the compound showed improved attention and memory performance compared to those on a placebo. This suggests that it may have applications in treating cognitive deficits associated with various neurological conditions .

Mécanisme D'action

The mechanism of action of 2-(Ethylamino)-1-phenylpropan-1-ol involves its interaction with molecular targets such as alpha-adrenergic receptors . By stimulating these receptors, the compound produces vasoconstriction, reduces tissue hyperemia and edema, and increases nasal airway patency . These effects are particularly relevant in the context of its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

2-(Ethylamino)-1-phenylpropan-1-ol can be compared with other similar compounds, such as:

Phenylpropanolamine: This compound shares a similar structure but lacks the ethylamino substituent.

Norephedrine: Similar to 2-ethylamino-1-phenylpropanol but with different substituents on the phenyl ring.

Ephedrine: Another structurally related compound with distinct pharmacological properties.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties compared to its analogs.

Activité Biologique

2-(Ethylamino)-1-phenylpropan-1-ol, also known as N-ethylnorpseudoephedrine, is a chiral compound with the molecular formula CHN and a molecular weight of approximately 191.27 g/mol. This compound is structurally related to pseudoephedrine, a common decongestant, and has garnered interest for its potential psychoactive properties and role in synthesizing other bioactive molecules. This article explores the biological activities of this compound, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Research indicates that this compound interacts primarily with neurotransmitter receptors, notably serotonin and dopamine receptors. These interactions are crucial for mood regulation and cognitive functions. Preliminary studies suggest that the compound may modulate the activity of these receptors, potentially leading to effects on mood and cognition.

Key Interactions:

- Serotonin Receptors : Modulation of serotonin receptor activity can impact mood disorders.

- Dopamine Receptors : Interaction with dopamine receptors is linked to reward pathways and cognitive functions.

Psychoactive Properties

The compound exhibits psychoactive properties similar to other phenethylamines. Its ability to influence neurotransmitter systems suggests potential applications in treating psychiatric disorders. Studies have indicated that derivatives of this compound could be beneficial in managing conditions such as depression and anxiety.

Case Studies

- Study on Neurotransmission : A study investigating the effects of this compound on neurotransmission found significant modulation of serotonin levels in vitro, indicating its potential as a therapeutic agent for mood disorders.

- Animal Model Research : In animal models, administration of the compound resulted in altered behavior patterns consistent with changes in serotonergic and dopaminergic activity, suggesting its efficacy in influencing mood and cognition.

The synthesis of this compound can be achieved through various methods, including:

- Reduction of Ketones : Using reducing agents to convert ketones into alcohols.

- Alkylation Reactions : Employing alkyl halides in nucleophilic substitution reactions.

These synthetic pathways highlight the compound's versatility in organic chemistry and its relevance in pharmaceutical applications.

Comparative Biological Activity Table

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | CHN | Modulates serotonin/dopamine receptors | Potential therapeutic applications |

| Pseudoephedrine | CHN | Decongestant; mild stimulant | Commonly used for nasal congestion |

| Phenethylamine | CHN | Psychoactive; affects mood | Precursor to many psychoactive drugs |

Propriétés

IUPAC Name |

2-(ethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,11-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJJUBZZYWYZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939596 | |

| Record name | 2-(Ethylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-40-0 | |

| Record name | N-Ethylnorpseudoephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.